1-[(2,5-Difluorophenyl)methyl]hydrazine
Description
1-[(2,5-Difluorophenyl)methyl]hydrazine is an organic compound with the molecular formula C7H8F2N2 It is characterized by the presence of a hydrazine group attached to a difluorophenyl moiety
Properties
IUPAC Name |
(2,5-difluorophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXLDIALWJZHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640857 | |
| Record name | [(2,5-Difluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-45-1 | |
| Record name | [(2,5-Difluorophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]hydrazine typically involves the reaction of 2,5-difluorobenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 1-[(2,5-Difluorophenyl)methyl]hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2,5-Dichlorophenyl)methyl]hydrazine
- 1-[(2,6-Difluorophenyl)methyl]hydrazine
- 1-[(2,5-Dimethylphenyl)methyl]hydrazine
Comparison: 1-[(2,5-Difluorophenyl)methyl]hydrazine is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
Biological Activity
1-[(2,5-Difluorophenyl)methyl]hydrazine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.
- Molecular Formula : C7H8F2N2
- Molecular Weight : 158.15 g/mol
- Structure : Contains a hydrazine group linked to a difluorophenyl moiety.
The biological activity of 1-[(2,5-Difluorophenyl)methyl]hydrazine can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, influencing cellular pathways and potentially offering therapeutic benefits.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated cytotoxicity against human cervix epithelial adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating significant growth inhibition .
- Neuropharmacological Effects : Preliminary studies suggest that 1-[(2,5-Difluorophenyl)methyl]hydrazine may interact with central nervous system targets, potentially offering therapeutic avenues for neurodegenerative diseases .
Anticancer Activity
In a study evaluating the antiproliferative effects of various hydrazine derivatives, 1-[(2,5-Difluorophenyl)methyl]hydrazine was tested alongside other compounds. The results indicated that it exhibited notable cytotoxicity with IC50 values comparable to established anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 18 |
| HepG2 | 27 |
| EAT | 36 |
This data suggests that the compound could serve as a lead structure for further development in cancer therapeutics .
Antimicrobial Activity
A series of tests were conducted to assess the antimicrobial efficacy of 1-[(2,5-Difluorophenyl)methyl]hydrazine against various bacterial strains. The compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.78 |
| E. coli | 1.56 |
| Candida albicans | 0.31 |
These findings highlight its potential as an alternative antimicrobial agent .
Structure-Activity Relationship (SAR)
The presence of fluorine substituents in the phenyl ring is believed to enhance the biological activity of hydrazine derivatives. Studies have shown that modifications at specific positions can significantly alter potency and selectivity towards various biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
